2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
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Overview
Description
2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes substitution reactions and esterification. For instance, the preparation might begin with 2,7-diazaspiro[3.5]nonane as a starting material, followed by a series of reactions to introduce the tert-butyl and ethyl groups, and finally esterification to form the dicarboxylate
Chemical Reactions Analysis
2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is being investigated for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: While not widely used in industrial applications, it serves as a model compound for studying spirocyclic structures and their properties
Mechanism of Action
The mechanism of action of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate can be compared with other spirocyclic compounds, such as:
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: This compound is used in the synthesis of kinase inhibitors and has similar structural features but lacks the ethyl group and the second carboxylate ester.
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: This compound is used in the synthesis of GPR119 agonists and has a similar spirocyclic core but different functional groups.
The uniqueness of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJCSWSUQMJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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